molecular formula C10H5IN2 B14490727 Propanedinitrile, [(4-iodophenyl)methylene]- CAS No. 64781-21-1

Propanedinitrile, [(4-iodophenyl)methylene]-

Cat. No.: B14490727
CAS No.: 64781-21-1
M. Wt: 280.06 g/mol
InChI Key: NIUMNIHLRRGMNK-UHFFFAOYSA-N
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Description

Propanedinitrile, [(4-iodophenyl)methylene]- is an organic compound with the molecular formula C10H5IN2. This compound is characterized by the presence of a propanedinitrile group attached to a 4-iodophenyl methylene group. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, [(4-iodophenyl)methylene]- typically involves the reaction of 4-iodobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of propanedinitrile, [(4-iodophenyl)methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(4-iodophenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes

    Reduction: Primary amines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Propanedinitrile, [(4-iodophenyl)methylene]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedinitrile, [(4-iodophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Malononitrile: A simpler nitrile compound with similar reactivity.

    Vinylidene cyanide: Another nitrile compound with a different structural arrangement.

    1,1-Dicyanoethylene: A related compound with two nitrile groups attached to an ethylene backbone.

Uniqueness

Propanedinitrile, [(4-iodophenyl)methylene]- is unique due to the presence of the 4-iodophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler nitrile compounds.

Properties

CAS No.

64781-21-1

Molecular Formula

C10H5IN2

Molecular Weight

280.06 g/mol

IUPAC Name

2-[(4-iodophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H5IN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H

InChI Key

NIUMNIHLRRGMNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)I

Origin of Product

United States

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